Cas no 1805615-52-4 (2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol)

2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 化学的及び物理的性質
名前と識別子
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- 2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol
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- インチ: 1S/C8H7BrF3NO2/c9-5-2-6(13)4(3-14)1-7(5)15-8(10,11)12/h1-2,14H,3,13H2
- InChIKey: NBTYLNIRWGDUPZ-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=C(CO)C=C1OC(F)(F)F)N
計算された属性
- せいみつぶんしりょう: 284.96123 g/mol
- どういたいしつりょう: 284.96123 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- ぶんしりょう: 286.05
- トポロジー分子極性表面積: 55.5
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014001512-1g |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 1g |
1,490.00 USD | 2021-06-22 | |
Alichem | A014001512-250mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 250mg |
499.20 USD | 2021-06-22 | |
Alichem | A014001512-500mg |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol |
1805615-52-4 | 97% | 500mg |
831.30 USD | 2021-06-22 |
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcoholに関する追加情報
Professional Introduction to 2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1805615-52-4)
2-Amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol, with the CAS number 1805615-52-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the benzyl alcohol family, characterized by its benzene ring substituted with various functional groups. The presence of an amino group, a bromine atom, and a trifluoromethoxy group on the benzene ring imparts unique chemical properties that make it a valuable intermediate in the development of novel therapeutic agents.
The structural configuration of 2-amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol enables it to participate in a wide range of chemical reactions, making it a versatile building block for medicinal chemists. The amino group provides a site for nucleophilic substitution reactions, while the bromine atom can be further functionalized through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. Additionally, the trifluoromethoxy group enhances the lipophilicity and metabolic stability of the compound, which are critical factors in drug design.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. The compound 2-amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol has been explored as a key intermediate in synthesizing inhibitors for enzymes involved in cancer metabolism and inflammation. For instance, studies have demonstrated its utility in creating analogs of kinase inhibitors, which are known to play a crucial role in regulating cell proliferation and survival. The introduction of fluorine atoms into these inhibitors often improves their binding affinity and selectivity, making them more effective in therapeutic applications.
Moreover, the benzyl alcohol moiety in this compound contributes to its solubility and bioavailability, which are essential properties for any potential drug candidate. Researchers have leveraged these characteristics to develop prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in enhancing drug delivery systems, particularly for treatments requiring targeted action.
The trifluoromethoxy group (-OCHF₃) is particularly noteworthy due to its ability to modulate pharmacokinetic properties. Fluoro-substituted compounds often exhibit improved pharmacological profiles, including increased bioavailability and reduced susceptibility to metabolic degradation. This has led to extensive research into fluorinated derivatives of benzyl alcohols as potential candidates for treating neurological disorders, where blood-brain barrier penetration is a significant challenge.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising scaffolds like 2-amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol. By integrating molecular docking simulations with experimental data, researchers can predict the binding interactions between this compound and target proteins with high accuracy. Such integrative approaches have accelerated the discovery pipeline for novel therapeutics by reducing the reliance on trial-and-error synthesis.
In conclusion, 2-amino-4-bromo-5-(trifluoromethoxy)benzyl alcohol (CAS No. 1805615-52-4) represents a fascinating compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an invaluable tool for synthesizing biologically active molecules targeting various diseases. As research continues to uncover new therapeutic pathways, compounds like this are expected to play an increasingly pivotal role in drug development strategies worldwide.
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